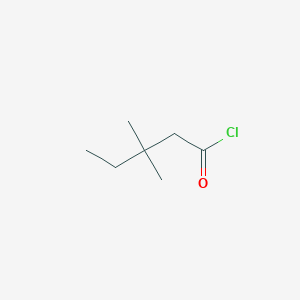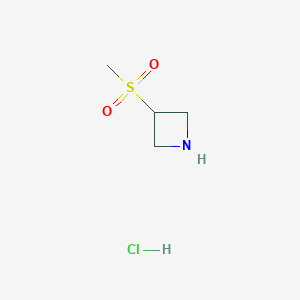
(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide, also known as HICC, is a synthetic compound that has shown promising results in various scientific research applications. HICC belongs to the class of chromene derivatives and has a unique chemical structure that makes it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound can also induce DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. This compound has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not yet fully understood.
Future Directions
There are several future directions for the study of (2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential targets in cancer cells. Another direction is to explore the use of this compound in combination with other anticancer drugs to enhance its efficacy. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, should be investigated.
Synthesis Methods
(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide can be synthesized by reacting 6-methylchromen-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white solid with a high purity level.
Scientific Research Applications
(2Z)-2-hydroxyimino-6-methyl-chromene-3-carboxamide has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
(2Z)-2-hydroxyimino-6-methylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-2-3-9-7(4-6)5-8(10(12)14)11(13-15)16-9/h2-5,15H,1H3,(H2,12,14)/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEOFZSPIMVOJP-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=NO)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=N\O)/C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)

![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)
![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)





![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)
![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)
